Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-
Overview
Description
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and various functional groups such as hydroxymethyl, phenoxy, and methoxyimino
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzeneacetic acid with 2-(hydroxymethyl)phenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with methoxyimino derivatives under controlled conditions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-. The scalability of the process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methoxyimino group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzeneacetic acid derivatives with aldehyde or carboxylic acid functionalities.
Scientific Research Applications
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of novel materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a benzene ring and acetic acid moiety.
2-Phenoxyacetic acid: Contains a phenoxy group attached to the acetic acid moiety.
Methoxyimino derivatives: Compounds with similar methoxyimino functional groups.
Uniqueness
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2E)-2-[2-[[2-(hydroxymethyl)phenoxy]methyl]phenyl]-2-methoxyiminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-18-16(17(20)21)14-8-4-2-7-13(14)11-23-15-9-5-3-6-12(15)10-19/h2-9,19H,10-11H2,1H3,(H,20,21)/b18-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKDLWRTQBZRB-FBMGVBCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CC=C1COC2=CC=CC=C2CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CC=CC=C1COC2=CC=CC=C2CO)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639810-41-5 | |
Record name | 2-(2-(2-Hydroxymethylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639810415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-(2-((2-(hydroxymethyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-(2-HYDROXYMETHYLPHENOXY)METHYL)-PHENYL-2-(METHOXYIMIDO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D19WS57S6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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